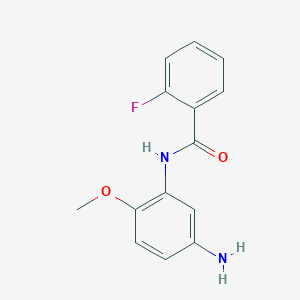
N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide is a compound that is structurally related to various benzamide derivatives with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, similar compounds have been analyzed for their chemical and physical properties, as well as their crystal structures. For instance, a related antiemetic drug, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate, has been studied for its molar refraction and polarizability in aqueous solutions . Another compound, N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate, has had its molecular and crystal structure determined by single-crystal X-ray diffraction . Additionally, the crystal structure of two crystalline polymorphs of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide has been analyzed, revealing different molecular conformations and hydrogen bonding patterns .
Synthesis Analysis
The synthesis of N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide would likely involve the amide coupling of an appropriate amine and acid chloride or an ester under conditions that would not affect the methoxy or fluoro substituents. Although the exact synthesis method for this compound is not detailed in the provided papers, the synthesis of structurally related compounds often involves careful selection of reagents and conditions to ensure the stability of sensitive functional groups and to optimize yields .
Molecular Structure Analysis
The molecular structure of N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide can be inferred to some extent from related compounds. For example, the crystal structure of N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate shows a fully delocalized benzothiazole system with sp2 hybridization of the nitrogen atom and a strong intermolecular hydrogen bond . This suggests that the N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide may also exhibit delocalization and hydrogen bonding, contributing to its stability and potential biological activity.
Chemical Reactions Analysis
The reactivity of N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide would be influenced by its functional groups. The amide bond is typically stable under physiological conditions, but the amino group could be involved in various chemical reactions, such as acylation or alkylation. The methoxy group could potentially undergo demethylation under certain conditions. The presence of the fluorine atom could affect the compound's reactivity, possibly through its electron-withdrawing effects, which could influence the acidity of adjacent hydrogens and the reactivity of the amide bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide, such as solubility, melting point, and stability, would be determined by its molecular structure. The presence of polar functional groups like the amide and amino groups would likely enhance its solubility in polar solvents. The methoxy and fluoro substituents could influence the compound's lipophilicity, affecting its pharmacokinetic properties. The compound's crystal structure, as seen in related compounds, could exhibit polymorphism, which would have implications for its physical properties and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Cancer Chemotherapy
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been a cornerstone in cancer chemotherapy. These compounds have been shown to be effective in palliating patients with advanced cancer, especially tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963). The mechanisms by which fluorinated compounds exert their antitumor effects include inhibition of thymidylate synthase, incorporation into RNA and DNA, and disruption of nucleic acid functions, leading to cancer cell death.
Molecular Imaging with Fluorinated Compounds
Fluorophores, including fluorinated compounds, have been explored for their potential in in vivo cancer diagnosis through optical imaging. These compounds permit real-time detection of cancer with relatively inexpensive and portable equipment. The toxicity of these fluorophores has been a concern, but studies suggest that the amounts used in molecular imaging are typically much lower than toxic doses described in the literature (Alford et al., 2009).
Pharmacokinetics and Toxicology of New Psychoactive Substances
Research on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), including fluorinated compounds, provides insight into their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are critical for understanding the potential therapeutic and toxicological effects of NPS, informing the development and clinical use of fluorinated benzamides (Nugteren-van Lonkhuyzen et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions that need to be taken while handling, storing, and disposing of the compound.
Zukünftige Richtungen
This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications of the compound, modifications that could be made to its structure, or new reactions that it could undergo.
Eigenschaften
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-19-13-7-6-9(16)8-12(13)17-14(18)10-4-2-3-5-11(10)15/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSAXNJDPQJLNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate](/img/structure/B1340258.png)
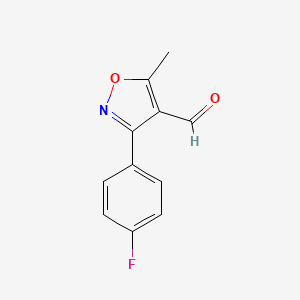
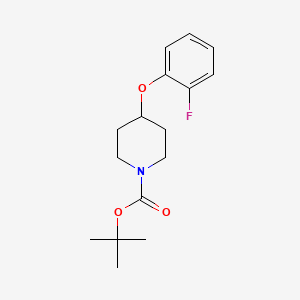


![7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1340283.png)
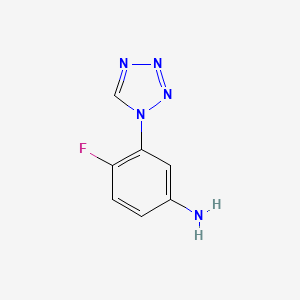
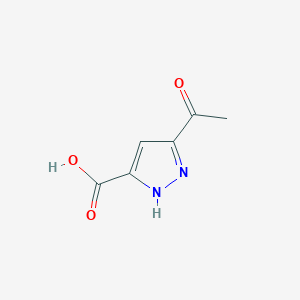

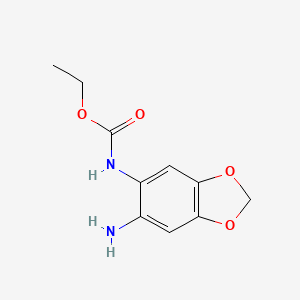
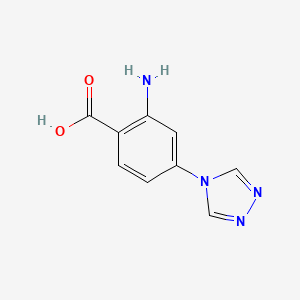

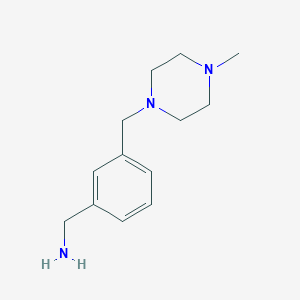
![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B1340313.png)